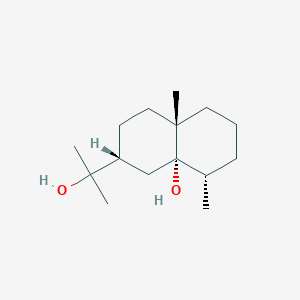

7-Epi-ent-eudesmane-5,11-diol

Description

Chemical Classification and Biological Significance of Eudesmane (B1671778) Sesquiterpenoids

Sesquiterpenoids are a major class of natural products built from three five-carbon isoprene (B109036) units, resulting in a C15 skeleton. mdpi.comfoodb.ca Within this vast group, the eudesmane-type sesquiterpenoids are a significant subclass characterized by a bicyclic structure featuring a decahydronaphthalene (B1670005) skeleton, which consists of two fused six-membered carbon rings. mdpi.compharmasources.comnih.gov These compounds are widely distributed in nature, particularly throughout the plant kingdom, and have been isolated from various families such as Meliaceae and Asteraceae. mdpi.commdpi.com

The biological significance of eudesmane sesquiterpenoids is extensive and well-documented. Research has demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, antimalarial, and insecticidal properties. mdpi.comnih.gov This broad spectrum of bioactivity has made them a focal point in life science research and the search for new therapeutic agents. nih.gov Their structural diversity and potent biological effects underscore their importance as lead compounds in drug discovery. mdpi.com

Overview of Research Trajectories for Complex Natural Products

The study of complex natural products like sesquiterpenoids has evolved significantly. Historically, research relied on processes such as bioactivity-guided fractionation to isolate active compounds from natural sources, followed by rigorous structural elucidation using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). frontiersin.orgcabidigitallibrary.org

In recent decades, research trajectories have been revolutionized by innovative technologies and methodologies. frontiersin.org Modern natural product discovery integrates advanced analytical techniques with computational tools, genomics, and synthetic biology. frontiersin.orgmdpi.com Approaches such as metabolomics profiling, molecular networking, and genome mining accelerate the identification of novel compounds and the dereplication of known ones. frontiersin.orgmdpi.com Furthermore, biomimetic and chemoenzymatic syntheses, which are inspired by natural biosynthetic pathways, represent highly efficient strategies for creating complex molecules and their analogues. engineering.org.cn These interdisciplinary approaches not only enhance the efficiency of discovering new bioactive compounds but also deepen the understanding of their biological roles and mechanisms of action, paving the way for new therapeutic applications. frontiersin.orgengineering.org.cn

Scope and Research Objectives Pertaining to 7-Epi-ent-eudesmane-5,11-diol

This article focuses specifically on the chemical compound this compound, a member of the eudesmane sesquiterpenoid class. nih.gov It is defined as a carbobicyclic diol with a decahydronaphthalene structure. nih.govebi.ac.uk The primary research objective is to synthesize the current scientific knowledge regarding this specific molecule, focusing exclusively on its chemical properties, natural occurrence, and biosynthesis.

This compound has been identified as a metabolite in both bacteria and plants. nih.govebi.ac.uk Notably, it has been reported in Streptomyces anulatus, as well as in plants such as Zea mays (maize) and species of Cymbopogon. nih.govebi.ac.ukqmul.ac.ukresearchgate.net A key area of research interest is its unique biosynthesis. Unlike many dihydroxylated terpenoids that require multiple enzymatic steps involving enzymes like cytochrome P450s, this compound can be directly synthesized from the precursor (2E,6E)-farnesyl diphosphate (B83284) by a single enzyme, eudesmanediol synthase (ZmEDS), isolated from maize. ebi.ac.ukqmul.ac.ukportlandpress.comuniprot.org This synthase is specifically expressed in maize roots and is induced by pathogen infection, suggesting a role for the compound in plant defense mechanisms. ebi.ac.uk This review will provide a consolidated account of these findings.

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (3R,4aS,5S,8aS)-3-(2-hydroxypropan-2-yl)-5,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol | nih.gov |

| Molecular Formula | C₁₅H₂₈O₂ | nih.gov |

| Molecular Weight | 240.38 g/mol | nih.gov |

| Monoisotopic Mass | 240.208930132 Da | nih.gov |

| ChEBI ID | CHEBI:142536 | nih.gov |

| Classification | Carbobicyclic compound, Eudesmane sesquiterpenoid, Tertiary alcohol, Diol | nih.gov |

Documented Natural Sources of this compound

| Kingdom | Species | Details | Source |

| Bacteria | Streptomyces anulatus | Isolated from the bacterium. | nih.govebi.ac.uk |

| Plantae | Zea mays (Maize) | Produced via the enzyme eudesmanediol synthase (ZmEDS). qmul.ac.ukexpasy.org Detected in infected roots and root exudates. ebi.ac.uk | ebi.ac.ukqmul.ac.ukexpasy.org |

| Plantae | Cymbopogon distans | Isolated from the essential oil of the plant. | ebi.ac.uk |

| Plantae | Cymbopogon citratus | Identified as a bioactive compound within the plant. | researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C15H28O2 |

|---|---|

Molecular Weight |

240.38 g/mol |

IUPAC Name |

(3R,4aS,5S,8aS)-3-(2-hydroxypropan-2-yl)-5,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol |

InChI |

InChI=1S/C15H28O2/c1-11-6-5-8-14(4)9-7-12(13(2,3)16)10-15(11,14)17/h11-12,16-17H,5-10H2,1-4H3/t11-,12+,14-,15-/m0/s1 |

InChI Key |

DUMZYTYPNQNWMU-NEBZKDRISA-N |

Isomeric SMILES |

C[C@H]1CCC[C@@]2([C@@]1(C[C@@H](CC2)C(C)(C)O)O)C |

Canonical SMILES |

CC1CCCC2(C1(CC(CC2)C(C)(C)O)O)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Identification of Biological Sources

Plant-Derived Origins and Specific Organisms

7-Epi-ent-eudesmane-5,11-diol has been identified as a plant metabolite. nih.govebi.ac.uk Its presence has been reported in several plant species, highlighting its distribution within the plant kingdom.

Detailed research has led to the isolation of this compound from the following plants:

Cymbopogon distans : This species of grass is a known source of this compound. ebi.ac.uk The compound has been isolated from the essential oil of the whole plant. ebi.ac.uk

Cymbopogon citratus : This plant, commonly known as lemongrass, has also been identified as a source of this compound. researchgate.netnih.gov

Zea mays (Maize) : The compound is produced in maize, where it is synthesized by the enzyme eudesmane-5,11-diol synthase. qmul.ac.ukexpasy.orguniprot.org This enzyme, also known as ZmEDS, directly converts (2E,6E)-farnesyl diphosphate (B83284) into this compound. qmul.ac.uknih.gov The synthase is particularly expressed in the roots and its production is induced by pathogen infection, suggesting a role in plant defense. ebi.ac.uknih.gov

| Plant Species | Common Name | Plant Part |

|---|---|---|

| Cymbopogon distans | Whole Plant (Essential Oil) ebi.ac.uk | |

| Cymbopogon citratus | Lemongrass | Not specified researchgate.netnih.gov |

| Zea mays | Maize | Roots ebi.ac.uknih.gov |

Microbial Production and Characterization of Producer Organisms

Beyond the plant kingdom, this compound has also been identified as a bacterial metabolite. nih.govebi.ac.uk This discovery underscores the diverse metabolic capabilities of microorganisms.

The primary microbial sources identified to date are actinomycetes, specifically from the genus Streptomyces.

Streptomyces anulatus : This bacterium is a confirmed producer of this compound. nih.govebi.ac.uksemanticscholar.org Strains of S. anulatus have been isolated from various environmental sources, including the feces of a giraffe (Giraffa camelopardalis), and have been shown to produce a range of sesquiterpenoids, including the target compound. ebi.ac.ukresearchgate.net

Streptomyces sp. : The broader genus Streptomyces is also reported to contain species that produce this compound. nih.gov

| Microorganism | Phylum | Isolation Source (if specified) |

|---|---|---|

| Streptomyces anulatus | Actinobacteria | Giraffe (Giraffa camelopardalis) feces ebi.ac.ukresearchgate.net |

| Streptomyces sp. | Actinobacteria | Not specified nih.gov |

Advanced Chromatographic and Extraction Techniques for Isolation

The isolation and purification of this compound from its natural sources rely on a combination of extraction and chromatographic methods. These techniques are essential for separating the compound from a complex mixture of other metabolites.

Solvent-Based Extraction Optimization

The initial step in isolating this compound typically involves solvent-based extraction. The choice of solvent is critical and is often guided by the polarity of the target compound. Given its diol structure, a moderately polar solvent system is generally effective. Common extraction methods include:

Soxhlet extraction : This continuous extraction method is often employed for solid plant material.

Maceration : This involves soaking the source material in a suitable solvent for an extended period.

Liquid-liquid extraction : For microbial fermentation broths, extraction with an immiscible organic solvent like ethyl acetate (B1210297) is a common practice.

The selection of solvents such as ethanol, methanol, or chloroform, followed by partitioning, helps to create a crude extract enriched with sesquiterpenoids. researchgate.net

High-Resolution Separation Methodologies (e.g., HPLC)

Following initial extraction, high-resolution chromatographic techniques are employed for the purification of this compound. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose due to its high resolving power.

Reversed-phase HPLC : This is a commonly used mode where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a gradient of water and acetonitrile (B52724) or methanol). This technique separates compounds based on their hydrophobicity.

Normal-phase HPLC : In some cases, normal-phase HPLC with a polar stationary phase (like silica) and a nonpolar mobile phase may be utilized.

Preparative Scale Isolation Strategies

For obtaining larger quantities of pure this compound for structural elucidation and biological activity studies, preparative scale isolation is necessary. This often involves a multi-step chromatographic approach.

Column Chromatography : The crude extract is first subjected to column chromatography over silica (B1680970) gel or other adsorbents. A gradient elution with solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures) is used to fractionate the extract.

Preparative HPLC : Fractions enriched with the target compound are then further purified using preparative HPLC. portlandpress.com This allows for the isolation of the compound in high purity.

The successful isolation and purification of this compound from Streptomyces species, for instance, has been achieved through a combination of these chromatographic techniques, leading to the characterization of this and other related sesquiterpenoids. semanticscholar.org

Biosynthetic Pathways and Enzymology

The journey from a simple, linear precursor to the complex, bicyclic structure of 7-epi-ent-eudesmane-5,11-diol is a testament to the elegance and efficiency of natural product biosynthesis. This process is governed by a specific sequence of metabolic transformations and is orchestrated by a dedicated class of enzymes.

Precursor Metabolism and Initial Transformations

The biosynthesis of all sesquiterpenes, including this compound, begins with a common C15 isoprenoid precursor. nih.govmdpi.com This initial substrate undergoes a remarkable series of intramolecular reactions to form the foundational carbocyclic scaffold.

The biosynthesis of this compound commences with (2E,6E)-farnesyl diphosphate (B83284) (FPP). ebi.ac.ukportlandpress.comnih.govenzyme-database.org FPP is a central intermediate in the terpenoid biosynthesis pathway, derived from the assembly of three isoprene (B109036) units. portlandpress.com It serves as the universal starting point for the vast and diverse family of sesquiterpenoids found in nature. nih.govmdpi.com The conversion of FPP into the myriad of sesquiterpene structures is catalyzed by a class of enzymes known as terpene synthases (TPSs). nih.gov

The transformation of the linear FPP molecule into a cyclic structure is initiated by the enzymatic removal of the diphosphate group. portlandpress.comresearchgate.net This departure of a good leaving group generates a farnesyl carbocation, a highly reactive intermediate. This carbocation then undergoes a series of intramolecular cyclizations, a process often referred to as a carbocationic cascade. portlandpress.comresearchgate.net This cascade is a hallmark of terpene biosynthesis and is responsible for the construction of the characteristic ring systems of these molecules. nih.gov In the case of eudesmane-type sesquiterpenes, this cascade leads to the formation of a bicyclic eudesmane (B1671778) skeleton. portlandpress.com

Eudesmanediol Synthase (EDS) and Related Terpene Synthases (TPSs)

The key enzymatic players in the formation of this compound are specialized terpene synthases. These enzymes are not only responsible for initiating the cyclization cascade but also for meticulously controlling its stereochemical outcome to produce the specific diol.

Research in maize (Zea mays) has been instrumental in identifying the specific enzyme responsible for the direct synthesis of eudesmanediols from FPP. nih.govresearchgate.net A particular terpene synthase, encoded by the gene ZmTPS17, was identified and functionally characterized as an eudesmanediol synthase (ZmEDS). nih.govresearchgate.net This enzyme was found to be a di-hydroxylated sesquiterpenoid synthase. nih.govresearchgate.net Expression of the ZmEDS gene was observed to be specific to maize roots and was induced upon pathogen infection, suggesting a role for its products in plant defense. ebi.ac.uknih.gov

The mechanism by which ZmEDS and related synthases catalyze the formation of this compound is a sophisticated process involving multiple steps within a single active site. portlandpress.comnih.gov

The proposed catalytic mechanism for ZmEDS begins with the ionization of FPP to form the farnesyl cation. This is followed by a 1,10-cyclization to generate a germacradienyl cation intermediate. ebi.ac.uknih.gov Uniquely, this is followed by the addition of a water molecule to form a singly hydroxylated, stable intermediate, hedycaryol (B1638063). nih.govresearchgate.net This hedycaryol intermediate is then protonated, leading to a second cyclization and the formation of an eudesmolyl cation. ebi.ac.uknih.gov A final hydration step, the addition of a second water molecule, quenches the carbocation and yields the dihydroxylated product, this compound. ebi.ac.uknih.govenzyme-database.org

Evidence for this mechanism, particularly the protonation of the hedycaryol intermediate, was provided by labeling studies using deuterated water. nih.gov Site-directed mutagenesis studies have also been crucial in elucidating the roles of specific amino acid residues in the enzyme's active site. ebi.ac.uknih.govresearchgate.net For instance, a phenylalanine residue has been identified as critical for the protonation and subsequent elaboration of the hedycaryol intermediate. ebi.ac.ukresearchgate.net

The formation of this compound is a highly stereoselective process, meaning the enzyme produces a specific stereoisomer. researchgate.net The precise three-dimensional architecture of the enzyme's active site guides the folding of the flexible FPP substrate and directs the cyclization cascade along a specific stereochemical path. researchgate.net This ensures the formation of the correct ring fusions and the specific orientation of the hydroxyl groups and methyl groups in the final product. researchgate.net The stereochemical selectivity of terpene cyclases is a key feature that contributes to the vast structural diversity of terpenoids. researchgate.net

Enzymatic Catalysis Mechanisms and Reaction Pathways

Regioselective Hydroxylation Events

The biosynthesis of this compound involves precise, enzyme-controlled hydroxylation reactions. Unlike many terpenoid modifications that rely on cytochrome P450 monooxygenases for hydroxylation, certain terpene synthases (TPSs) can directly incorporate hydroxyl groups. nih.gov In the case of eudesmane-type diols, this process is particularly noteworthy.

The reaction begins with the universal sesquiterpene precursor, (2E,6E)-farnesyl diphosphate (FPP). enzyme-database.orgnih.gov A sesquiterpene synthase, such as the maize eudesmanediol synthase (ZmEDS), catalyzes the initial cyclization of FPP. nih.gov This leads to the formation of a germacradienyl cation intermediate. nih.gov The first regioselective hydroxylation event occurs when a water molecule attacks this carbocation, yielding the singly hydroxylated intermediate, hedycaryol. nih.govnih.gov

A subsequent, crucial step involves the protonation of the C6-C7 double bond of hedycaryol. nih.govnih.gov This protonation initiates a second cyclization, forming a bicyclic eudesmolyl carbocation. nih.govnih.gov The stereochemistry of this cyclization is critical, as it dictates the final product. Specifically, the formation of the 7-epimeric configuration of the eudesmol-3-yl carbocation is a key determinant. nih.gov The final regioselective hydroxylation occurs when another water molecule attacks this eudesmolyl cation, leading to the formation of the diol product. nih.govnih.gov The positioning of the reactants within the enzyme's active site largely dictates which diol isomer is produced. nih.gov For instance, ZmEDS primarily produces eudesmane-2,11-diol, while a similar enzyme from Tripterygium wilfordii, TwCS, predominantly synthesizes cryptomeridiol (B138722). nih.govportlandpress.com

Molecular and Structural Biology of Biosynthetic Enzymes

The enzymes responsible for synthesizing this compound possess intricate three-dimensional structures that are fundamental to their catalytic function.

Active Site Characterization and Mutagenesis Studies

The active sites of sesquiterpene synthases like ZmEDS and TwCS are hydrophobic pockets that accommodate the flexible FPP substrate and stabilize the reactive carbocation intermediates. nih.govportlandpress.com These active sites contain conserved metal-binding motifs, such as the DDxxD motif, which are essential for binding Mg²⁺ ions that facilitate the initial ionization of FPP. portlandpress.com

Site-directed mutagenesis studies have been instrumental in identifying key amino acid residues that govern the complex reaction cascade. For example, in ZmEDS, a phenylalanine residue (F303) was found to be critical for the protonation of the hedycaryol intermediate. nih.gov A mutant where this phenylalanine was replaced with alanine (B10760859) (F303A) resulted in the accumulation of hedycaryol, demonstrating its role in the second cyclization step. nih.gov Further studies on ZmEDS identified other crucial residues. For instance, mutating glycine (B1666218) at position 411 (G411) led to the production of a different sesquiterpene, (-)-valerianol, while mutations of I279 and V306 resulted in the formation of alternative eudesmane-type diols. nih.gov These findings underscore the importance of specific amino acid side chains in positioning the substrate and intermediates, thereby controlling the reaction's stereospecificity and product outcome. nih.gov

Protein Engineering for Pathway Optimization

The insights gained from mutagenesis studies open avenues for protein engineering to optimize the production of specific eudesmane diols. By modifying key residues within the active site, it is possible to alter the product profile of the enzyme. For instance, the production of cryptomeridiol was successfully enhanced in engineered Saccharomyces cerevisiae by optimizing the expression of TwCS and related pathway genes. portlandpress.com This demonstrates the potential of synthetic biology and protein engineering to create microbial cell factories for the sustainable production of valuable sesquiterpenoids. portlandpress.comd-nb.info

Homology Modeling and Substrate Docking Analysis

Due to the challenges in obtaining crystal structures for all terpene synthases, homology modeling has become a vital tool. acs.org By using the known crystal structure of a related enzyme, such as 5-epi-aristolochene synthase (TEAS), as a template, researchers can generate reliable three-dimensional models of enzymes like ZmEDS and TwCS. nih.govportlandpress.comresearchgate.net

These models, combined with substrate docking simulations, provide valuable insights into how the substrate (FPP) and various intermediates bind within the active site. nih.govportlandpress.com Docking studies with ZmEDS helped to visualize the positioning of hedycaryol and supported the proposed role of F303 in its protonation. nih.gov Similarly, docking of FPP into the modeled structure of TwCS helped to identify key residues potentially involved in its catalytic mechanism. portlandpress.com This computational approach is crucial for designing targeted mutagenesis experiments and for understanding the structure-function relationships that govern the catalytic diversity of these enzymes. nih.govd-nb.info

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the intricate reaction mechanisms of terpene biosynthesis. nih.govboku.ac.at By feeding enzymes or organisms with precursors labeled with stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), the fate of individual atoms can be tracked throughout the reaction sequence.

Chemical Synthesis and Semisynthesis

Total Synthesis Approaches to the Eudesmane (B1671778) Skeleton

The total synthesis of the eudesmane skeleton, the foundational carbocyclic core of 7-Epi-ent-eudesmane-5,11-diol, has been approached through several innovative strategies. These methods often draw inspiration from nature's own synthetic machinery or employ powerful modern synthetic reactions to achieve high levels of stereocontrol and efficiency.

Biomimetic Synthetic Strategies

Biomimetic synthesis attempts to mimic the proposed biosynthetic pathways of natural products in the laboratory. nih.gov For eudesmane sesquiterpenoids, this typically involves a "cyclase phase" to construct the carbon skeleton, followed by an "oxidase phase" to install oxygen functionalities. nih.gov The biosynthesis is believed to proceed from farnesyl pyrophosphate (FPP), which undergoes a series of cyclizations and rearrangements catalyzed by sesquiterpene synthases. nih.gov

In the laboratory, chemists have replicated this logic by using simple acyclic precursors and acid-catalyzed cyclization reactions to forge the bicyclic eudesmane core. nih.gov These strategies often leverage the inherent reactivity of polyene substrates to cascade into the desired carbocyclic framework, mirroring the enzymatic processes that occur in nature. nih.gov

Strategies Involving Site-Selective C-H Oxidation

A significant challenge in the synthesis of oxidized eudesmanes is the selective introduction of hydroxyl groups at specific positions on the hydrocarbon skeleton. nih.govchemrxiv.org Strategies involving site-selective C-H oxidation have emerged as a powerful tool to address this challenge, offering a more direct and efficient route to these functionalized molecules. chemrxiv.org This approach is inspired by the "oxidase phase" of terpene biosynthesis, where enzymes perform highly specific oxidations. nih.gov

In the laboratory, this has been achieved using a variety of reagents and catalytic systems. For instance, manganese and iron-based catalysts have been employed to perform biomimetic C-H hydroxylations. researchgate.netresearchgate.net These methods often rely on directing groups to achieve selectivity, where a functional group on the substrate guides the oxidant to a specific C-H bond. By installing a temporary directing group, chemists can achieve hydroxylation at otherwise unreactive positions, providing a powerful method for the late-stage functionalization of the eudesmane skeleton.

| Catalyst System | Substrate Type | Key Feature |

| Manganese-based catalysts | Aliphatic substrates | Can achieve site-selectivity even in the absence of directing functional groups. chemrxiv.org |

| Iron-based catalysts | Complex molecules | Often used in biomimetic oxidations to mimic the action of cytochrome P450 enzymes. |

| Copper-mediated oxidation | Pentacyclic triterpenoids | Directed by transient chiral pyridine-imino groups for site-selective hydroxylation. researchgate.net |

Enantioselective Total Synthesis Routes

Achieving the correct absolute stereochemistry is a critical aspect of natural product synthesis. Enantioselective total synthesis routes to eudesmane sesquiterpenoids often employ chiral starting materials or chiral catalysts to control the stereochemical outcome of key reactions. A common and effective strategy involves starting from readily available chiral natural products, such as (R)-carvone. rsc.org

For instance, the synthesis of eudesmane derivatives has been accomplished starting from (R)-carvone, which provides a pre-existing chiral center and a functionalized ring system. rsc.org The synthesis can proceed through a series of stereocontrolled reactions, including asymmetric alkylations and organocatalytic aldol reactions, to construct the eudesmane framework with high enantiopurity. rsc.org The diastereoselective epoxidation of carvone derivatives is another key transformation that can be used to introduce new stereocenters with high selectivity. mdpi.com

Partial Synthesis and Chemoenzymatic Transformations

Partial synthesis, which starts from a readily available natural product that already contains a significant portion of the target molecule's structure, can be a highly efficient approach. Chemoenzymatic transformations, which combine the selectivity of enzymes with the power of chemical reactions, offer further advantages in the synthesis of complex molecules like this compound.

Starting Materials and Reaction Sequences

Several natural products have been utilized as starting materials for the partial synthesis of eudesmane diols. For example, the chemical-microbiological synthesis of cryptomeridiol (B138722), a related eudesmane diol, has been developed from 11-hydroxyeudesmanolides. portlandpress.com Another approach involves the use of ilicic acid as a starting material. portlandpress.com A notable chemical synthesis of a cryptomeridiol was achieved starting from (−)-elemol via an oxymetallation reaction. portlandpress.com These approaches leverage the existing stereochemistry and carbon framework of the starting material to significantly shorten the synthetic route.

Enzyme-Assisted Regioselective Modifications (e.g., Acylations)

Enzymes, particularly lipases, are powerful tools for achieving regioselective modifications on polyhydroxylated molecules like eudesmane diols. This high selectivity can be difficult to achieve with traditional chemical methods. For example, different lipase enzymes have been shown to perform highly regioselective acetylations on eudesmane tetrols derived from vulgarin. nih.gov

Candida antarctica lipase (CAL) has demonstrated remarkable selectivity in these transformations. acs.org In one study, treatment of a eudesmane tetrol with CAL in the presence of vinyl acetate (B1210297) resulted in the exclusive formation of the 1,12-diacetoxy derivative in high yield (95%) within one hour. nih.gov In contrast, other lipases such as those from Mucor miehei (MML) and Candida cylindracea (CCL) selectively acetylated only the C-12 hydroxyl group. nih.gov This enzymatic protection strategy can be used to selectively modify specific hydroxyl groups, enabling further chemical transformations at other positions.

| Enzyme | Acylating Agent | Substrate | Product | Yield |

| Candida antarctica lipase (CAL) | Vinyl acetate | Eudesmane tetrol | 1,12-diacetoxy derivative | 95% nih.gov |

| Mucor miehei lipase (MML) | Vinyl acetate | Eudesmane tetrol | 12-acetyl derivative | High nih.gov |

| Candida cylindracea lipase (CCL) | Vinyl acetate | Eudesmane tetrol | 12-acetyl derivative | High nih.gov |

This ability to precisely modify specific hydroxyl groups highlights the power of chemoenzymatic approaches in the synthesis and derivatization of complex eudesmane sesquiterpenoids.

Microbial Biotransformations for Analog Generation

Microbial biotransformation represents a powerful tool in the semisynthesis of novel analogs of complex natural products, including the eudesmane class of sesquiterpenoids. This approach harnesses the enzymatic machinery of microorganisms, such as fungi and bacteria, to catalyze regio- and stereoselective modifications of a substrate that are often difficult to achieve through conventional chemical methods. While specific studies on the microbial biotransformation of this compound are not extensively documented, the broader literature on eudesmane derivatives provides significant insights into the potential of this strategy for generating analogs with diverse functionalities.

The primary reactions mediated by microbial systems on eudesmane skeletons are hydroxylations, which can lead to the introduction of new chiral centers and significantly alter the biological activity of the parent molecule. Fungi, in particular, are well-known for their capacity to hydroxylate terpenoids. For instance, studies on various eudesmane sesquiterpenoids have demonstrated that filamentous fungi can introduce hydroxyl groups at various positions on the bicyclic core.

One notable example involves the use of the fungus Rhizopus nigricans, which has been shown to hydroxylate eudesmane derivatives. nih.gov Such transformations are valuable for producing derivatives that can then be further modified chemically. The introduction of a hydroxyl group not only offers a new site for chemical reactions but can also influence the molecule's polarity and interaction with biological targets.

The versatility of microbial biotransformations allows for the creation of a library of analogs from a single precursor. Different microbial strains can exhibit distinct regio- and stereoselectivities, yielding a range of hydroxylated products. For example, while one fungal species might hydroxylate at a specific carbon, another could modify a different position, leading to a diverse set of analogs. This is exemplified in studies with other terpenoid structures where a panel of microorganisms is screened to identify those that produce the desired transformations.

The following table summarizes representative microbial biotransformations of eudesmane-type sesquiterpenoids, illustrating the types of analogs that could potentially be generated from this compound.

| Substrate | Microorganism | Transformation Type | Product(s) |

|---|---|---|---|

| Eudesmane Derivative | Rhizopus nigricans | Hydroxylation | 8α,11-dihydroxy derivatives nih.gov |

| Plectranthone | Beauveria bassiana | Hydroxylation | Multiple hydroxylated metabolites |

| (+)-Nootkatone | Multiple fungi | Hydroxylation | Various hydroxylated derivatives |

These examples underscore the potential of microbial biotransformations to generate novel analogs of this compound. By carefully selecting the microbial catalyst, it is feasible to produce a range of hydroxylated derivatives, which can then be evaluated for their biological properties, contributing to the exploration of the structure-activity relationships within this class of compounds.

Structural Modifications and Derivatization Strategies

Design and Synthesis of Analogues and Derivatives

The design and synthesis of analogues of 7-epi-ent-eudesmane-5,11-diol are driven by the goal of creating new molecules with tailored properties. This involves the strategic modification of its hydroxyl groups and carbon skeleton.

Functional group interconversions (FGIs) are fundamental to organic synthesis, allowing for the transformation of one functional group into another. chemca.in9afi.com In the context of this compound, with its tertiary hydroxyl at C-5 and another hydroxyl on the C-11 isopropyl side chain, several targeted interconversions can be envisioned to generate a library of analogues.

The hydroxyl groups are primary targets for modification. They can be converted into a variety of other functionalities, which can alter the molecule's polarity, reactivity, and biological interactions. Common transformations include:

Oxidation: While the tertiary alcohol at C-5 is resistant to oxidation under standard conditions, the C-11 hydroxyl could potentially be oxidized to a ketone, depending on the specific nature of the carbon it is attached to (primary, secondary, or tertiary).

Esterification and Etherification: The hydroxyl groups can be converted to esters or ethers. This is a common strategy to modify lipophilicity and can serve as a protecting group strategy during more complex synthetic sequences.

Conversion to Halides: The hydroxyl groups can be transformed into good leaving groups, such as tosylates or mesylates, and subsequently displaced by halides (e.g., via the Finkelstein reaction) to introduce chlorine, bromine, or iodine atoms. chemca.in These halogenated derivatives can serve as intermediates for further carbon-carbon bond-forming reactions.

Dehydration: Acid-catalyzed dehydration could potentially introduce new double bonds into the eudesmane (B1671778) skeleton, creating alkenes that can be further functionalized through reactions like epoxidation or dihydroxylation.

These FGIs are crucial for creating a diverse set of derivatives from a single natural product scaffold, enabling the exploration of structure-activity relationships. researchgate.netescholarship.org

Table 1: Potential Functional Group Interconversions for this compound

| Starting Functional Group | Target Functional Group | Reagents/Reaction Type | Potential Application |

| C-11 Hydroxyl | Ketone | Oxidation (e.g., PCC, DMP) | Altering polarity, intermediate for further synthesis |

| C-5/C-11 Hydroxyls | Esters | Esterification (e.g., Acyl chloride, Carboxylic acid) | Modifying lipophilicity, prodrug strategies |

| C-5/C-11 Hydroxyls | Ethers | Williamson Ether Synthesis | Altering solubility and metabolic stability |

| C-5/C-11 Hydroxyls | Alkyl Halides | Appel reaction, SOCl₂ | Intermediates for coupling reactions |

| C-5/C-11 Hydroxyls | Alkenes | Dehydration (Acid-catalyzed) | Creating new sites for functionalization |

This table is a representation of potential reactions and not a definitive list of experimentally verified transformations for this specific compound.

Given the multiple stereocenters in the eudesmane scaffold, controlling the stereochemistry during derivatization is critical. Stereocontrolled reactions ensure the synthesis of a single, well-defined stereoisomer, which is crucial as different stereoisomers can have vastly different biological activities.

Several strategies can be employed for stereocontrolled derivatization of eudesmane skeletons:

Substrate-Controlled Reactions: The existing stereochemistry of the this compound can direct the approach of reagents. The bulky decalin ring system can shield one face of the molecule, leading to stereoselective additions to existing double bonds or carbonyls.

Reagent-Controlled Reactions: Chiral reagents or catalysts can be used to induce stereoselectivity. For example, Sharpless asymmetric dihydroxylation or epoxidation can be used to introduce new hydroxyl groups or epoxides with a high degree of stereocontrol at specific positions if an alkene is present or introduced on the scaffold. researchgate.net

Intramolecular Reactions: Intramolecular transformations, such as intramolecular Diels-Alder reactions or ene cyclizations, are powerful tools for constructing new rings with defined stereochemistry, as the transition state geometry is highly constrained. rsc.orgresearchgate.netresearchgate.net For instance, the intramolecular Diels-Alder reaction of a C15 tetraene has been used for the efficient total synthesis of selina-3,7(11)-diene, a related eudesmane sesquiterpene. rsc.org

Enzymatic Reactions: Enzymes are highly stereoselective catalysts that can be used to perform specific modifications on the eudesmane scaffold with excellent control over the stereochemical outcome.

Research on related eudesmanolides, such as (-)-α-santonin, has shown that intramolecular rearrangements can proceed stereoselectively to form new derivatives. chemistry.kz Similarly, Ti(III)-mediated radical cyclization of germacrone (B1671451) epoxides can lead to the formation of eudesmane skeletons with specific stereochemistry. ugr.es These methods highlight the potential for achieving high stereocontrol in the synthesis of derivatives from eudesmane precursors.

Exploration of Chemically Modified Eudesmane Scaffolds

The modification of the eudesmane scaffold itself, rather than just the functional groups, opens up avenues to entirely new classes of compounds with potentially novel biological functions.

Strigolactones (SLs) are a class of plant hormones that regulate plant development and are involved in symbiotic and parasitic interactions in the rhizosphere. nih.govacs.org Due to their potent activity in inducing the germination of parasitic weed seeds, there is significant interest in synthesizing SL analogues for potential use as agricultural agents. researchgate.netresearchgate.net

The eudesmane skeleton serves as a viable starting point for the synthesis of novel SL analogues, termed "eudesmanestrigolactones". nih.govacs.org The general synthetic strategy involves the following key steps:

Modification of a Eudesmane Precursor: Starting with a naturally occurring eudesmanolide (a sesquiterpene lactone with a eudesmane skeleton), the molecule is modified to introduce the necessary functionalities. A diol like this compound would first need to be converted to a suitable lactone, likely through a series of oxidation and cyclization steps.

Coupling with a Butenolide Moiety: The modified eudesmane is then coupled with a "D-ring" precursor, typically a hydroxymethylbutenolide, to form the complete ABC-D ring structure characteristic of canonical strigolactones.

Formation of the Enol-Ether Bridge: The connection between the ABC-tricyclic part (derived from the eudesmane) and the D-ring is an enol-ether bridge, the formation of which is a key step in the synthesis.

Research has demonstrated the successful synthesis of a series of eudesmanestrigolactones from naturally abundant eudesmanolides like costunolide. nih.govacs.org These synthetic analogues have shown high activity in inducing the germination of parasitic weeds such as Phelipanche ramosa and Orobanche cumana, with the bioactivity being dependent on the stereochemistry of the molecule. nih.govacs.org This approach showcases the potential of using eudesmane scaffolds as a template for generating complex and biologically active molecules like strigolactone analogues.

Enzymatic biotransformation is a powerful tool for the selective modification of complex natural products like sesquiterpenoids. nih.govmedcraveonline.comslideshare.net Microorganisms such as fungi and bacteria produce a vast array of enzymes, particularly monooxygenases, that can catalyze reactions with high regio- and stereoselectivity, often at positions that are difficult to functionalize using traditional chemical methods. rsc.orgacs.org

In the context of eudesmane sesquiterpenoids, enzymatic derivatization offers several advantages:

Selective Hydroxylation: Fungi, such as those from the genera Rhizopus and Cunninghamella, are known to be effective at hydroxylating eudesmane skeletons at non-activated carbon centers. rsc.orgrsc.org For example, the fungus Rhizopus nigricans has been used for the biotransformation of eudesmane derivatives, leading to the isolation of novel hydroxylated metabolites. rsc.orgrsc.org

Direct Diol Formation: A maize terpene synthase has been discovered that can directly produce di-hydroxylated eudesmanoids, such as eudesmane-2,11-diol, from the acyclic precursor farnesyl diphosphate (B83284). nih.govresearchgate.net This highlights the capability of enzymes to perform multiple selective oxidations in a single transformation.

Enhanced Reaction Rates and Yields: Protecting certain functional groups can improve the efficiency of subsequent enzymatic reactions. For instance, converting a diol on the eudesmane skeleton into a cyclic sulfite (B76179) has been shown to increase the rate of microbial hydroxylation. rsc.orgrsc.org

Selective Acylation/Deacylation: Lipases are enzymes that can selectively add or remove acyl groups (like acetyl groups) from polyhydroxylated molecules. acs.org For a compound like this compound, lipases could be used to selectively acylate one hydroxyl group over the other, facilitating the synthesis of specific derivatives without the need for complex protecting group chemistry.

This enzymatic approach provides a green and efficient alternative to chemical synthesis for generating novel, selectively functionalized eudesmane derivatives with high precision.

Mechanistic Biological Investigations Pre Clinical, Non Human Systems

Molecular Target Identification and Interaction Profiling

Investigations into the molecular interactions of 7-Epi-ent-eudesmane-5,11-diol have begun to identify specific protein targets, offering insights into its potential mechanisms of action.

While direct studies on this compound's effect on parasitic enzymes are not extensively documented, the broader class of eudesmane (B1671778) sesquiterpenoids has demonstrated notable biological activities, including antimalarial properties. nih.gov For instance, research on other eudesmanolides, such as dehydrobrachylaenolide (B1194239) isolated from Dicoma anomala, has shown in vitro anti-plasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. d-nb.info Such findings for related compounds suggest that the eudesmane skeleton is a promising scaffold for targeting parasitic organisms, although specific enzymatic inhibition by this compound remains an area for future investigation. nih.govd-nb.info

In silico studies have provided specific details about the interaction of this compound with key regulatory enzymes. A significant finding is its predicted binding to Protein Tyrosine Phosphatase 1B (PTP1B), a critical negative regulator in the insulin (B600854) signaling pathway and a target for type 2 diabetes research. nih.govnih.gov Molecular docking simulations identified a specific interaction between this compound and the PTP1B enzyme. nih.gov The compound is predicted to form a hydrogen bond with the amino acid residue Gln266 of the protein. nih.gov This interaction is characterized by a strong binding affinity, indicating a stable complex. nih.govresearchgate.net

Table 1: In Silico Molecular Docking of this compound with PTP1B

| Compound | Target Protein | Interacting Residue | Binding Energy (kcal/mol) | Source |

|---|

Cellular and Subcellular Effects (in non-human cells)

The effects of this compound have been explored at the cellular level, particularly concerning its influence on metabolic pathways and its role in natural biological systems.

The identified interaction with PTP1B suggests that this compound can modulate crucial cellular signaling pathways. nih.gov PTP1B is known to dephosphorylate and thus inactivate the insulin receptor, acting as a downregulator of the insulin signaling cascade. nih.gov By inhibiting PTP1B, this compound may enhance insulin signaling. This enzyme is also implicated in processes such as pancreatic β-cell apoptosis. nih.govresearchgate.netresearchgate.net Therefore, the inhibition of PTP1B by this compound could potentially influence multiple cellular processes related to glucose metabolism and cell survival in relevant experimental models. nih.gov

This compound is recognized as a natural product, functioning as both a plant and bacterial metabolite. nih.gov It has been identified as a secondary metabolite in the plant Cymbopogon citratus (lemongrass). nih.gov Furthermore, its biosynthesis has been characterized in maize (Zea mays), where a specific enzyme, (2E,6E)-farnesyl-diphosphate diphosphate-lyase (cyclizing, this compound-forming), catalyzes its creation. enzyme-database.org The production of such sesquiterpenoids in plants is often associated with defense mechanisms against herbivores and microbes. mdpi.com

In addition to its presence in plants, the compound has been reported in bacteria of the genus Streptomyces. nih.govrsc.org The isolation of eudesmane-type sesquiterpenoids from endophytic fungi also points to their widespread occurrence and likely significant ecological roles within microbial communities. researchgate.net

Structure-Activity Relationship (SAR) Studies in Pre-clinical Models

Specific structure-activity relationship (SAR) studies for this compound are limited. However, research on the broader class of eudesmanoids provides valuable insights. For many eudesmane sesquiterpene lactones, the presence of an α-methylene-γ-lactone moiety is considered critical for their biological activities, including anti-plasmodial and cytotoxic effects. d-nb.infoscispace.com For example, the anti-malarial activity of the eudesmanolide dehydrobrachylaenolide was found to be entirely dependent on this functional group. d-nb.info

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dehydrobrachylaenolide |

| ent-4(15)-eudesmen-1α,11-diol |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to understand the relationship between the chemical structure of a compound and its biological activity. For eudesmane-type sesquiterpenoids, QSAR studies help to predict the activity of new derivatives and to understand the structural features essential for their biological effects.

Recent research on eudesmane sesquiterpenoids has employed QSAR and molecular docking to investigate their insecticidal and acetylcholinesterase (AChE) inhibitory activities. dntb.gov.uaresearchgate.net These studies analyze how different structural properties, such as electronic and steric factors, contribute to the compound's ability to interact with biological targets. For example, a study on various sesquiterpenoids, including those with a eudesmane skeleton, explored their binding affinity to the AChE enzyme, a key target in pest control. researchgate.net Molecular docking analyses, often used in conjunction with QSAR, have revealed that specific hydrophobic interactions and hydrogen bonds with amino acid residues in the enzyme's active site are crucial for inhibition. researchgate.net

In one such study, the interaction between the eudesmane-type sesquiterpene α-cadinol and AChE was examined. The analysis indicated a strong binding energy, with the compound forming hydrogen bonds and hydrophobic interactions within the peripheral anionic site (PAS) of the enzyme. researchgate.net QSAR models developed from these types of studies can help in the rational design of more potent AChE inhibitors based on the eudesmane framework. These models often use descriptors that quantify molecular properties like shape, size, and electronic distribution to correlate with observed biological activity, such as the concentration required for 50% inhibition (IC50). dntb.gov.uamdpi.com

Table 1: QSAR and Molecular Docking Findings for Eudesmane-Type Sesquiterpenoids This table is interactive. You can sort and filter the data.

| Compound Class | Biological Activity Studied | Key Findings | Reference |

|---|---|---|---|

| Eudesmane Sesquiterpenoids | Acetylcholinesterase (AChE) Inhibition | Preferential binding affinity for the peripheral anionic site (PAS) of the enzyme. | researchgate.net |

| Eudesmane Sesquiterpenoids | Insecticidal Activity | Correlation between molecular structure and lethal dose (LD50) values against various insect species. | dntb.gov.uaresearchgate.net |

| α-Cadinol (Eudesmane-type) | Acetylcholinesterase (AChE) Inhibition | Strong binding energy observed in molecular docking; forms hydrogen bonds and hydrophobic interactions with Tyr71 in the PAS. | researchgate.net |

| Sesquiterpene Lactones (general) | NF-κB Inhibition | Activity is influenced by skeletal rigidity; rigid skeletons like furanoheliangolides and guaianolides are more active. | unipa.it |

Impact of Stereochemistry on Biological Mechanisms

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of eudesmane sesquiterpenoids. The specific spatial orientation of functional groups and the fusion of the rings in the decalin system determine how the molecule interacts with its biological target, influencing both the potency and the nature of its effects. nih.govrsc.org

The compound this compound is a specific stereoisomer, defined as the (3R,4aS,5S,8aS) isomer. nih.gov The prefix "ent-" indicates that it is the enantiomer of the more commonly occurring eudesmane series, meaning it is its non-superimposable mirror image. The "epi-" designation at position 7 signifies that it differs in the stereochemical configuration at this specific carbon atom compared to a related parent compound. This precise stereochemistry is fundamental to its biological role as a plant and bacterial metabolite. nih.gov

Similarly, different stereoisomers of eudesmanolides, such as telekin (B1253757) and its isomer 5-epi-telekin, have been isolated from the same plant source, indicating that organisms can produce a variety of stereochemically distinct but related compounds. scispace.com Research on eudesmane sesquiterpenoids from the plant Artemisia princeps highlighted that the presence of an exocyclic double bond at a specific position (Δ11(13)) was necessary for significant inhibitory activity on nitric oxide production, further underscoring the importance of specific structural and stereochemical features. researchgate.net

Table 2: Influence of Stereochemistry on the Biological Activity of Eudesmane and Related Sesquiterpenoids This table is interactive. You can sort and filter the data.

| Compound/Class | Stereochemical Feature | Impact on Biological Activity | Reference |

|---|---|---|---|

| This compound | (3R,4aS,5S,8aS) stereoisomer | Defined as a specific plant and bacterial metabolite. | nih.gov |

| Bicyclogermacrenes vs. Lepidozanes | Cis-fused vs. Trans-fused cyclopropane (B1198618) ring | Determines the type of biological activity (fungistatic, allelopathic vs. solely cytotoxic). | rsc.org |

| Telekin vs. 5-epi-telekin | Stereoisomers | Both are naturally occurring, suggesting stereochemical diversity is biologically relevant. | scispace.com |

| Eudesmanolides | Presence of exocyclic double bond (Δ11(13)) | Found to be essential for inhibitory activity on nitric oxide (NO) production. | researchgate.net |

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Stereochemical and Conformational Analysis

Spectroscopic methods are indispensable for defining the intricate stereochemistry of sesquiterpenoids. For 7-Epi-ent-eudesmane-5,11-diol, techniques such as Nuclear Magnetic Resonance (NMR) and X-ray diffraction have been pivotal in confirming its unique structural identity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

High-resolution NMR spectroscopy is a cornerstone technique for the de novo structure elucidation of natural products. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide essential information about the chemical environment of each proton and carbon atom in the molecule. researchgate.net For this compound, ¹H NMR spectra reveal the number of different proton environments and their splitting patterns (spin-spin coupling), which helps to establish the connectivity of adjacent atoms. ¹³C NMR spectra indicate the number of distinct carbon atoms and their hybridization state.

Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to assemble the complete molecular structure. These experiments establish correlations between protons and carbons, allowing researchers to piece together the carbobicyclic eudesmane (B1671778) skeleton and confirm the precise locations of the methyl groups and the two hydroxyl groups at C-5 and C-11. The initial structural characterization of the eudesmanediol isolated from Cymbopogon distans relied heavily on these NMR techniques to define its constitution and relative stereochemistry. nih.govnih.gov

Table 1: Representative ¹³C NMR Spectral Data for Eudesmane Sesquiterpenes (Note: Specific experimental data for this compound is found in primary literature such as Mathela et al., 1989. This table illustrates typical chemical shift ranges for the eudesmane skeleton.)

| Carbon Atom | Typical Chemical Shift (δ) ppm |

|---|---|

| C-1 | 30-45 |

| C-2 | 20-35 |

| C-3 | 35-50 |

| C-4 | 30-45 |

| C-5 | 70-80 (with -OH) |

| C-6 | 20-35 |

| C-7 | 40-55 |

| C-8 | 20-35 |

| C-9 | 40-55 |

| C-10 | 35-45 |

| C-11 | 70-80 (with -OH) |

| C-12 | 25-35 |

| C-13 | 25-35 |

| C-14 | 15-25 |

| C-15 | 15-25 |

Data is illustrative and based on general values for the eudesmane class. researchgate.net

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

While NMR spectroscopy is powerful for determining the relative stereochemistry of a molecule, single-crystal X-ray diffraction is the definitive method for establishing its absolute configuration. This technique involves irradiating a single, highly ordered crystal of the compound with X-rays. The resulting diffraction pattern is used to calculate the precise three-dimensional arrangement of atoms in the crystal lattice, providing unambiguous proof of the molecule's stereochemistry.

The structure of the eudesmanediol isolated from Cymbopogon distans, identified as -[2R-(2α,4aβ,8α,8aα)]-Decahydro-8a-hydroxy-α,α4a,8-tetramethyl-2-naphthalenemethanol, was unequivocally confirmed using single-crystal X-ray diffraction. researchgate.netresearchgate.net The analysis, which included the use of anomalous scattering from oxygen atoms, allowed for the determination of the absolute configuration of all stereocenters in the molecule. researchgate.net

Table 2: Illustrative Crystallographic Data Parameters (Note: This table represents the type of data obtained from a single-crystal X-ray diffraction experiment. The specific data for this compound is detailed in the primary literature from its initial isolation.)

| Parameter | Description |

|---|---|

| Molecular Formula | C₁₅H₂₈O₂ |

| Crystal System | The geometric shape of the unit cell (e.g., Orthorhombic) |

| Space Group | The symmetry group of the crystal (e.g., P2₁2₁2₁) |

| a, b, c (Å) | Dimensions of the unit cell axes |

| α, β, γ (°) | Angles of the unit cell |

| Volume (ų) | The volume of the unit cell |

| Z | The number of molecules in the unit cell |

Specific crystallographic data for this compound were established in its original characterization study. researchgate.netnih.gov

Chiral Chromatography for Enantiomeric Purity

Chiral chromatography is a specialized form of column chromatography used to separate enantiomers—non-superimposable mirror-image isomers. researchgate.net Since enantiomers have identical physical properties in a non-chiral environment, their separation requires a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification.

For a chiral molecule like this compound, which belongs to the ent- series, chiral chromatography would be the ideal method to determine its enantiomeric purity or to resolve it from a racemic mixture. Techniques like chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using columns with modified cyclodextrins or polysaccharide-based selectors are commonly employed for the separation of chiral diols. This analysis is critical in synthetic chemistry to assess the success of an asymmetric synthesis and in natural product analysis to confirm the enantiopurity of an isolated compound.

Mass Spectrometry-Based Profiling and Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound, deducing its elemental formula, and gaining structural information through fragmentation analysis.

GC-MS and LC-MS for Metabolite Identification and Quantification

When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), mass spectrometry becomes a highly sensitive and selective tool for identifying and quantifying specific compounds in complex mixtures, such as plant essential oils.

GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds like sesquiterpenoids. In the analysis of the essential oil of Cymbopogon distans, GC-MS has been used to identify its numerous constituents. ebin.pub this compound can be identified in a GC-MS chromatogram by its specific retention time and its characteristic mass spectrum. Quantitative analysis has shown that certain chemotypes of C. distans can contain eudesmanediol as a major component, with concentrations as high as 34.4%. ebin.pub

Fragmentation Analysis for Structural Insights

In mass spectrometry, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, serves as a molecular fingerprint that can be used for structural elucidation. The fragmentation of this compound (molecular weight 240.38 g/mol ) would be expected to show a molecular ion peak [M]⁺ at m/z 240.

Key fragmentation pathways for eudesmanediols typically involve the loss of water molecules (H₂O) from the hydroxyl groups, leading to fragment ions at m/z 222 ([M-H₂O]⁺) and m/z 204 ([M-2H₂O]⁺). Another characteristic fragmentation is the cleavage of the isopropyl alcohol side chain attached to C-7, resulting in a stable ion. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of its elemental formula (C₁₅H₂₈O₂).

Table 3: Predicted Mass Spectrometry Adducts and Fragments for C₁₅H₂₈O₂

| Adduct/Fragment | Predicted m/z |

|---|---|

| [M]⁺ | 240.2089 |

| [M+H]⁺ | 241.2162 |

| [M+Na]⁺ | 263.1981 |

| [M-H₂O]⁺ | 222.1984 |

| [M-C₃H₇O]⁺ (loss of isopropyl alcohol side chain) | 181.1643 |

Data based on the molecular formula and common fragmentation patterns for eudesmanediols.

Bioanalytical Approaches for Compound Tracking (in non-human biological systems)

The in vivo tracking of this compound in non-human biological systems is crucial for understanding its pharmacokinetic and pharmacodynamic profiles. While specific studies exclusively detailing the bioanalytical tracking of this compound are not extensively documented, established methodologies for analogous sesquiterpenoids provide a robust framework for its quantification in biological matrices. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary methods employed for the sensitive and selective detection of such compounds in plasma, tissues, and other biological fluids.

Research on structurally similar sesquiterpenes, for instance α-humulene, demonstrates the utility of these analytical techniques in determining pharmacokinetic parameters and tissue distribution. Following administration in animal models, typically rodents, blood samples are collected at various time points to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Tissues are also harvested to assess the extent of compound distribution throughout the body.

Sample preparation is a critical step and generally involves protein precipitation or liquid-liquid extraction to isolate the analyte from the complex biological matrix. Subsequently, the extract is concentrated and analyzed. The use of an internal standard is essential for accurate quantification, compensating for any variability during sample processing and analysis.

Detailed Research Findings

Hypothetical research findings for this compound, based on studies of similar sesquiterpenoids, would likely involve the characterization of its pharmacokinetic profile and tissue distribution. For example, after oral administration in a murine model, the compound would be expected to be rapidly absorbed, reaching a peak plasma concentration within a short timeframe. The subsequent decline in plasma concentration would indicate its distribution into various tissues and eventual elimination from the body.

The table below illustrates a hypothetical pharmacokinetic profile of this compound in mice following a single oral administration.

| Time (hours) | Plasma Concentration (ng/mL) |

|---|---|

| 0.25 | 150 |

| 0.5 | 275 |

| 1 | 220 |

| 2 | 110 |

| 4 | 45 |

| 8 | 15 |

| 12 | Below Limit of Quantification |

Tissue distribution studies would likely reveal the accumulation of this compound in various organs. Based on the lipophilic nature of many sesquiterpenoids, higher concentrations might be observed in well-perfused organs such as the liver and kidneys, as well as in adipose tissue.

The following interactive table provides a hypothetical representation of the tissue distribution of this compound in different organs at 1-hour post-administration.

| Organ | Concentration (ng/g of tissue) |

|---|---|

| Liver | 850 |

| Kidney | 620 |

| Heart | 350 |

| Lungs | 280 |

| Spleen | 190 |

| Brain | 50 |

| Adipose Tissue | 1200 |

These types of bioanalytical studies are fundamental in preclinical research, providing essential data to correlate the pharmacological activity of a compound with its concentration in the body. The methodologies employed for other sesquiterpenoids are directly applicable and would enable a thorough characterization of the in vivo behavior of this compound.

Ecological and Chemoecological Significance

Role in Plant-Pathogen Interactions and Defense Mechanisms

Eudesmane (B1671778) sesquiterpenoids are a significant class of secondary metabolites that play a crucial role in protecting plants from a wide array of pathogens. researchgate.net These compounds are characteristically associated with plant defense systems owing to their inherent antifungal and antibacterial properties. sci-hub.se The presence and production of eudesmane diols, including 7-epi-ent-eudesmane-5,11-diol, are often induced in response to pathogenic threats, highlighting their direct involvement in active defense strategies.

Research into maize (Zea mays) has provided specific insights into this defense mechanism. A unique sesquiterpenoid synthase, named Eudesmanediol synthase (ZmEDS), is expressed in maize roots and is specifically induced upon infection by fungal pathogens like Fusarium verticillioides. ebi.ac.ukuniprot.org This enzyme directly synthesizes dihydroxylated eudesmane sesquiterpenoids from a common precursor, (E,E)‐farnesyl diphosphate (B83284). researchgate.netportlandpress.com The resulting products, including eudesmane diols, are found in root exudates and infected root tissues, which suggests they form a chemical barrier against invading pathogens. ebi.ac.ukresearchgate.net The induction of this synthase and the subsequent accumulation of these compounds at the site of infection underscore their function as phytoalexins or defense signaling molecules. ebi.ac.uk

The broader class of eudesmane sesquiterpenoids has demonstrated a wide range of defensive capabilities, including antifeedant, insecticidal, antibacterial, and antifungal activities, making them a versatile component of plant chemical defense arsenals. researchgate.net

Table 1: Research Findings on the Role of Eudesmane Sesquiterpenoids in Plant Defense

| Compound Class/Specific Compound | Source Organism | Observed Activity/Role | Reference(s) |

|---|---|---|---|

| Eudesmane Sesquiterpenoids | General (Plants) | Exhibit antibacterial and antifungal properties as part of plant defense. | researchgate.net |

| Eudesmane Diols | Zea mays (Maize) | Production is induced by fungal pathogen infection (F. verticillioides), suggesting a role in active defense. | ebi.ac.ukuniprot.org |

| Dihydroxylated Sesquiterpenoids | Zea mays (Maize) | Synthesized by ZmEDS synthase and detected in root exudates post-infection, indicating a role as a chemical barrier. | ebi.ac.ukresearchgate.net |

Involvement in Plant-Environment Allelopathy

Allelopathy refers to the chemical inhibition of one plant by another, and terpenoids are a major class of compounds involved in these interactions. researchgate.net Eudesmane sesquiterpenoids, including diol derivatives, have been identified as having phytotoxic properties, enabling them to influence the growth and development of neighboring plants. researchgate.net This chemical interference is a crucial aspect of plant competition for resources like water, nutrients, and light.

A notable example of this phenomenon is observed in studies involving Cryptomeria japonica (Japanese cedar). Extracts from its leaves, which contain eudesmane sesquiterpenoids, demonstrated significant growth-inhibitory effects on the invasive plant Robinia pseudoacacia. researchgate.net Further investigation isolated cryptomeridiol (B138722), a eudesmane diol structurally related to this compound, as one of the active allelochemicals. researchgate.net The research highlighted that the diol structure of the eudesmane skeleton was critical for its potent inhibitory activity on the radicle and hypocotyl growth of competing seedlings. researchgate.net This suggests that this compound likely shares this phytotoxic potential, contributing to the allelopathic landscape of the ecosystems where it is produced.

Table 2: Research Findings on the Allelopathic Potential of Eudesmane Sesquiterpenoids

| Compound/Extract | Source Organism | Effect | Target Organism | Reference(s) |

|---|---|---|---|---|

| Eudesmane Sesquiterpenoids | General (Plants) | General phytotoxic properties. | Other Plants | researchgate.net |

| Cryptomeridiol | Cryptomeria japonica | Inhibition of radicle and hypocotyl growth. | Robinia pseudoacacia | researchgate.net |

Function as Microbial Metabolites in Ecosystems

Beyond the plant kingdom, this compound is recognized as a metabolite produced by various microorganisms, particularly bacteria of the genus Streptomyces. ebi.ac.uknih.gov These bacteria are ubiquitous in soil and marine environments and are renowned for their ability to produce a vast array of secondary metabolites. The compound has been specifically identified as a product of Streptomyces anulatus. ebi.ac.uknih.gov

Furthermore, this compound has been isolated from endophytic microorganisms, which live symbiotically within plant tissues. It was found in Streptomyces sp. JMRC:ST027706, an endophytic actinomycete isolated from the stem of the mangrove tree Bruguiera gymnorrhiza. nih.govnih.govresearchgate.net Endophytes are known to produce bioactive compounds that can contribute to the host plant's defense and survival. nih.gov The production of this eudesmane diol by an endophyte suggests a complex ecological role, potentially mediating interactions between the microbe, its host plant, and the surrounding environment. researchgate.net The isolation of such compounds from endophytic fungi like Eutypella sp. further highlights the role of microbes as a significant source of eudesmane sesquiterpenoids in nature. nih.govresearchgate.net

Table 3: Microbial Sources of this compound

| Microbial Source | Type | Isolation Context | Reference(s) |

|---|---|---|---|

| Streptomyces sp. | Bacterium | General | nih.gov |

| Streptomyces anulatus | Bacterium | Isolated from Giraffe feces | ebi.ac.uk |

Future Research Directions and Emerging Avenues

Discovery of Novel Biosynthetic Enzymes and Pathways

The known biosynthesis of 7-Epi-ent-eudesmane-5,11-diol involves the enzyme eudesmane-5,11-diol synthase (ZmEDS), classified under EC 4.2.3.197, which was first isolated from maize (Zea mays). acs.orgqmul.ac.uk This enzyme directly converts (2E,6E)-farnesyl diphosphate (B83284) (FPP) into the dihydroxylated product through a complex cyclization and hydration cascade. acs.orgnih.gov However, the diversity of eudesmane-type sesquiterpenoids in nature suggests that other, yet undiscovered, biosynthetic pathways and enzymes exist.

Future research should focus on:

Exploring Diverse Organisms: The identification of this compound and related compounds in organisms such as the endophytic fungus Eutypella sp. and bacteria like Streptomyces anulatus points towards a broader distribution of the necessary biosynthetic machinery. nih.govresearchgate.net Prospecting these and other unique ecological niches, including marine environments and the microbiomes of various organisms, could lead to the discovery of novel terpene synthases with different substrate specificities and product profiles. mdpi.commdpi.comfems-microbiology.orgmedwinpublishers.com

Genome Mining and Heterologous Expression: Advances in genome sequencing and bioinformatics tools like antiSMASH enable the identification of putative terpene synthase gene clusters in a wide range of organisms. mdpi.com These candidate genes can then be expressed in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae to characterize the function of the encoded enzymes and identify new eudesmane (B1671778) diol synthases. acs.org

Characterization of Related Synthases: The discovery of a sesquiterpene cyclase in Tripterygium wilfordii that primarily produces cryptomeridiol (B138722), another eudesmane diol, highlights the potential for functional diversity among these enzymes. portlandpress.comnih.gov Comparative studies of these synthases can provide insights into the structural determinants of product specificity and the evolutionary relationships between different eudesmane-producing pathways.

Development of Sustainable Bio-production Methods (e.g., Microbial Cell Factories)

The reliance on extraction from natural sources for many valuable plant-derived compounds is often limited by low yields and environmental factors. researchgate.net Metabolic engineering of microbial cell factories offers a promising and sustainable alternative for the production of this compound and other eudesmane sesquiterpenoids. frontiersin.orgsciencedaily.comeuropa.eu

Key areas for future development include:

Host Selection and Optimization: While E. coli and S. cerevisiae are common chassis organisms, exploring other hosts like Streptomyces species, which are natural producers of a vast array of secondary metabolites, could be advantageous. medwinpublishers.comacs.orgresearchgate.net Optimization of the host's central metabolism to enhance the supply of the precursor FPP is a critical step.

Pathway Engineering: The successful production of cryptomeridiol in S. cerevisiae provides a blueprint for the bio-production of this compound. portlandpress.comnih.gov This involves the introduction of the eudesmane-5,11-diol synthase gene (ZmEDS) and potentially other pathway-enhancing genes. Strategies such as down-regulating competing pathways and overexpressing key precursor-supplying enzymes can significantly improve yields. nih.gov

Fermentation Process Optimization: Developing optimized fermentation strategies, including media composition, feeding strategies, and cultivation conditions, is crucial for achieving industrially relevant titers of the target compound.

Exploration of Uncharacterized Biological Activities and Mechanistic Insights

Eudesmane-type sesquiterpenoids are known to possess a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and insecticidal properties. nih.govnih.govrsc.org While the production of this compound in maize is induced by pathogen infection, suggesting a role in plant defense, its full range of biological activities and mechanisms of action are largely unknown. nih.govnih.govresearchgate.netnumberanalytics.comresearchgate.netapsnet.org

Future research should investigate:

Broad-Spectrum Bioactivity Screening: Systematic screening of this compound against a wide range of biological targets, including cancer cell lines, pathogenic microbes (bacteria and fungi), and viruses, could reveal novel therapeutic applications. nih.govmdpi.commdpi.com

Mechanistic Studies: For any identified biological activity, detailed mechanistic studies are essential. For instance, a study has already explored the interaction of this compound with the protein-tyrosine phosphatase 1B (PTP1B), a target for diabetes. researchgate.net Further investigations could elucidate its mode of action at the molecular level, identify its cellular targets, and unravel the signaling pathways it modulates.

Synergistic Effects: Investigating the potential synergistic or antagonistic effects of this compound with other known bioactive compounds or therapeutic agents could lead to the development of more effective combination therapies.

Biotechnological Applications in Agrochemical and Related Fields

The role of this compound in plant defense strongly suggests its potential for biotechnological applications in agriculture. nih.govnih.gov The development of natural product-based agrochemicals is a growing field, driven by the need for more sustainable and environmentally friendly solutions for pest and disease management. acs.orgresearchgate.netdntb.gov.ua

Promising areas for future research include:

Q & A

Q. How is 7-epi-ent-eudesmane-5,11-diol biosynthesized in plants?

The compound is synthesized via the enzyme eudesmane-5,11-diol synthase (ZmEDS), which catalyzes the cyclization of (2E,6E)-farnesyl diphosphate with water to form this compound and diphosphate. This reaction is critical in maize (Zea mays) for producing antifungal phytoalexins like dolabradiene . Experimental validation involves isolating ZmEDS, incubating it with farnesyl diphosphate in buffered conditions, and analyzing products via LC-MS or NMR.

Q. What are the standard methods for isolating this compound from natural sources?

Isolation typically involves extraction with ethanol or methanol, followed by sequential chromatography (e.g., silica gel, Sephadex LH-20, and semi-preparative HPLC). For example, similar eudesmane diols were isolated from Hyssopus cuspidatus using D101 macroporous resin and Toyopearl HW-40C columns . Purity is confirmed via HPLC-UV/ELSD and structural elucidation via NMR (¹H, ¹³C, 2D-COSY) .

Q. How is the stereochemistry of this compound confirmed experimentally?

Stereochemical assignments rely on NOESY/ROESY NMR to detect spatial correlations between protons. For instance, synthetic studies of related eudesmane diols used NOESY to resolve cis-decalin systems and enantioselective gas chromatography to confirm absolute configurations . X-ray crystallography may also be employed if suitable crystals are obtained.

Advanced Research Questions

Q. What experimental strategies address contradictions in reported bioactivities of this compound?

Discrepancies may arise from differences in assay conditions (e.g., solvent, cell lines) or impurities. To resolve these:

- Conduct dose-response curves across multiple cell lines.

- Validate purity via HPLC coupled with high-resolution mass spectrometry (HRMS).

- Perform comparative studies using synthetic and naturally derived samples .

Q. How can synthetic routes to this compound overcome challenges in stereoselectivity?

Total synthesis requires precise control over the cis-fused decalin system. A published approach for analogous eudesmane diols used (+)-ambreinolide oxidation to establish stereocenters, followed by regioselective hydroxylation . Modern methods may leverage enzymatic catalysis (e.g., cytochrome P450s) or asymmetric epoxidation to improve yield and selectivity .

Q. What analytical techniques are critical for distinguishing this compound from its structural isomers?

Key techniques include:

- HRMS : To confirm molecular formula (C₁₅H₂₆O₂, [M+H]+ m/z 239.201).

- ¹³C NMR : Compare chemical shifts for hydroxyl-bearing carbons (e.g., C-5 and C-11).

- Circular Dichroism (CD) : Resolve epimeric differences at C-7 .

Q. How should researchers design experiments to study the ecological role of this compound in plant defense?

- Field studies : Measure compound levels in maize tissues before/after fungal infection.

- Knockout mutants : Use CRISPR/Cas9 to disrupt ZmEDS and assess susceptibility to pathogens.

- Bioassays : Test antifungal activity against Fusarium spp. using microbroth dilution assays .

Methodological Considerations

Q. What protocols ensure stability of this compound during in vitro assays?

- Storage : Lyophilized powder at -20°C (3 years) or in DMSO at -80°C (1 year) .

- In vivo formulations : Dissolve in DMSO/PEG300/Tween 80 (50:300:50 μL) with gradual dilution in ddH₂O to prevent precipitation .